Glutaconaldehyde dianilide hydrochloride

Description

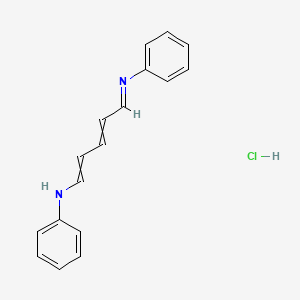

Glutaconaldehyde dianilide hydrochloride (CAS: 1497-49-0), also known as N-[5-(phenylamino)-2,4-pentadienylidene]aniline hydrochloride, is a conjugated Schiff base derivative with the molecular formula C₁₇H₁₇ClN₂ and a molecular weight of 284.78 g/mol . It appears as a yellow to dark blue crystalline solid, soluble in methanol but insoluble in water . The compound exhibits a melting point of 173–175°C and a high boiling point of 402.3°C at standard pressure .

This compound is primarily utilized as a polyene-chain precursor in organic synthesis. It plays a critical role in the preparation of near-infrared fluorescent dyes, such as sulfoindocyanines (e.g., sulfo-Cy5), through stepwise condensation reactions with indolenine derivatives . These dyes are pivotal in bioimaging due to their high molar absorptivity (~250,000 M⁻¹cm⁻¹) and fluorescence quantum yields (~0.28) in aqueous media . However, its synthesis often faces challenges, including low yields (~19–45%) due to competing side reactions and purification difficulties caused by similar polarities of byproducts .

Properties

IUPAC Name |

N-(5-phenyliminopenta-1,3-dienyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-15,18H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCMMJBDNXZQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044398 | |

| Record name | N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497-49-0 | |

| Record name | Benzenamine, N-[5-(phenylamino)-2,4-pentadien-1-ylidene]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 243484 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutaconaldehyde dianilide hydrochloride can be synthesized through the reaction of glutaconaldehyde with aniline in the presence of hydrochloric acid. The reaction typically involves the condensation of glutaconaldehyde with aniline to form the dianilide, followed by the addition of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The compound is often produced in large quantities for use in the pharmaceutical and dye industries .

Chemical Reactions Analysis

Types of Reactions

Glutaconaldehyde dianilide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Synthesis of Dyes

Glutaconaldehyde dianilide hydrochloride is primarily utilized as a reagent in the synthesis of novel vinylsulfone cyanine dyes. These dyes are crucial for labeling biomolecules due to their fluorescent properties, which allow for tracking and visualization in various biological assays.

Applications in Dye Chemistry

- Fluorescent Probes : Used in DNA sequencing and cellular analysis, these dyes exhibit large extinction coefficients and high quantum yields, making them suitable for sensitive detection methods.

- Microscopic Studies : The compound aids in the labeling of hydrophilic and hydrophobic surfaces, facilitating studies in living cells and single-molecule imaging .

Molecular Imaging

The compound has been evaluated for its potential in molecular imaging applications. Its derivatives are employed as fluorescent probes due to their capability to provide high-resolution images in biological systems.

Case Studies

- Near Infrared Fluorescent Probes : Research indicates that this compound derivatives enhance the imaging of integrin interactions, which are critical for understanding various biological processes .

- Super-resolution Imaging : The compound's properties make it suitable for applications requiring high illumination intensity and robust dye performance against photobleaching .

Biological Research

In biological research, this compound serves as a tool for studying molecular interactions and cellular processes.

Applications

- Labeling Biomolecules : The compound is utilized to label proteins and nucleic acids, enabling researchers to visualize interactions within cells.

- Cellular Analysis : It plays a role in flow cytometry and other techniques that require precise quantification of cellular components .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Dye Synthesis | Intermediate for vinylsulfone cyanine dyes |

| Molecular Imaging | Fluorescent probes for high-resolution imaging |

| Biological Research | Labeling biomolecules, studying molecular interactions |

| Cellular Analysis | Flow cytometry, DNA sequencing |

Mechanism of Action

The mechanism by which glutaconaldehyde dianilide hydrochloride exerts its effects involves its ability to participate in conjugated systems and form stable intermediates. The compound’s imine group can interact with various molecular targets, leading to the formation of covalent bonds or reversible interactions. These interactions can affect molecular pathways and processes, making the compound useful in various applications .

Comparison with Similar Compounds

Malonaldehyde Dianilide Hydrochloride (CAS: 50328-50-2)

- Molecular Formula : C₁₅H₁₅ClN₂ (vs. C₁₇H₁₇ClN₂ for glutaconaldehyde) .

- Applications : Unlike glutaconaldehyde, malonaldehyde dianilide hydrochloride is primarily a crosslinking agent for proteins and nucleic acids, forming stable covalent bonds between biomolecules .

- Synthetic Utility : Used in the synthesis of tricarbocyanine dyes but with fewer reported challenges in purification compared to glutaconaldehyde .

Glutaconic Aldehyde Dianilide Hydrochloride

3-Chloro-2,4-trimethylene Glutaconaldehyde Dianil Hydrochloride

- A derivative with a chlorinated trimethylene group, used in synthesizing triene-based fluorescent probes for lymph node imaging . Its modified structure enhances photostability compared to the parent compound .

Comparative Data Table

Key Research Findings

Fluorescent Dye Synthesis : this compound enables the preparation of sulfo-Cy5 dyes with λabs/λflu at 646/664 nm , outperforming malonaldehyde-derived dyes in near-infrared imaging applications .

Reactivity : The extended conjugation in glutaconaldehyde facilitates stronger electrophilic character, making it more reactive in condensation reactions compared to malonaldehyde .

Safety and Handling : Both compounds require strict safety protocols, but glutaconaldehyde’s lower melting point and higher volatility necessitate controlled storage conditions to prevent degradation .

Biological Activity

Glutaconaldehyde dianilide hydrochloride is an organic compound with significant applications in both chemistry and biology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Overview of this compound

- Chemical Formula : C₁₇H₁₇ClN₂

- Molecular Weight : 288.79 g/mol

- Structure : Contains an imine group and a conjugated system of double bonds, which allows it to participate in various chemical reactions.

Synthesis

This compound can be synthesized through the condensation of glutaconaldehyde with aniline in the presence of hydrochloric acid. The reaction typically involves:

- Condensation Reaction : Glutaconaldehyde reacts with aniline to form the dianilide.

- Formation of Hydrochloride Salt : Addition of hydrochloric acid yields the hydrochloride salt.

Industrial Production Methods :

- Automated reactors are often used to ensure controlled reaction conditions, leading to high yield and purity for pharmaceutical and dye applications.

The biological activity of this compound is attributed to its ability to form stable intermediates through interactions with molecular targets. The imine group can participate in covalent bonding or reversible interactions, influencing various biological pathways.

Biological Applications

This compound has been investigated for several applications:

- Fluorescent Probes : It is employed in developing fluorescent probes for biological imaging, particularly in near-infrared (NIR) applications .

- Drug Development : The compound's unique structure makes it a candidate for drug development, especially in synthesizing new therapeutic agents .

- Diagnostic Tools : Research indicates potential use in diagnostics due to its fluorescent properties .

Case Study 1: Fluorescent Imaging Probes

Research demonstrated that this compound could be used to synthesize NIR fluorescent dyes, which are beneficial for biological imaging due to their low background fluorescence and high tissue penetration capabilities. These dyes have been successfully conjugated with peptides to create targeted imaging agents .

Case Study 2: Interaction with Proteins

A study explored the interaction of this compound with G-actin proteins. The compound was used as a labeling reagent, allowing researchers to visualize protein dynamics and interactions in real-time. This application highlights its utility in studying cellular processes and protein behavior .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Applications |

|---|---|---|

| Glutaconaldehyde | Unsaturated dialdehyde | Organic synthesis |

| Glutaraldehyde | Used as a disinfectant | Biological applications |

| Indocyanine Green (ICG) | NIR dye for medical imaging | Diagnostic imaging |

Q & A

Basic: What are the key physicochemical properties of glutaconaldehyde dianilide hydrochloride relevant to its handling in laboratory settings?

This compound (CAS 1497-49-0) is a solid compound with a molecular formula of C₁₇H₁₇ClN₂ and a molecular weight of 284.78 g/mol. Key properties include:

- Melting Point : 173–175°C (lit.)

- Solubility : Soluble in methanol but insoluble in water.

- Density : 0.95 g/cm³.

- Stability : Stable under standard laboratory conditions but may degrade under prolonged exposure to heat or light.

These properties dictate storage recommendations (dry, cool environments) and solvent selection for reactions. Methanol is often preferred for dissolution, while aqueous systems require co-solvents .

Basic: What synthetic methodologies are commonly employed to prepare this compound?

A standard synthesis involves converting cyclohexanone to an aldehyde intermediate using phosphorus oxychloride, followed by coupling with aniline. Key steps include:

Aldehyde Formation : Cyclohexanone reacts with POCl₃ to generate a reactive aldehyde.

Coupling with Aniline : The aldehyde undergoes condensation with aniline in a 1:2 molar ratio under controlled heating (120°C for 1 hour).

Purification : The product is filtered, washed with acetone, and dried to yield gray crystals (47% yield).

This method emphasizes stoichiometric precision and temperature control to minimize by-products .

Advanced: How does this compound function as a precursor in near-infrared fluorescent probe synthesis?

The compound’s conjugated triene skeleton enables its use as a π-bridge in fluorescent dyes. For example:

- Lymph Node Imaging : It reacts with indolium salts to form heptamethine cyanine dyes (e.g., ICG-9), which absorb in the near-infrared range (700–900 nm).

- Mechanistic Role : The triene system extends conjugation, shifting absorption/emission wavelengths. This property is critical for deep-tissue imaging applications.

Researchers optimize substituents on the aniline groups to fine-tune photostability and quantum yields .

Advanced: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of conjugated double bonds and aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (m/z 284.78) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%).

- Melting Point Analysis : Consistency with literature values (173–175°C) indicates minimal impurities.

Discrepancies in melting points or NMR shifts suggest degradation or residual solvents .

Advanced: How can researchers optimize reaction yields when using this compound in condensation reactions?

Key optimization strategies include:

- Temperature Control : Maintain 120°C during condensation to balance reaction rate and decomposition.

- Stoichiometry : Use a slight excess of this compound (1.1 equivalents) to drive reactions to completion.

- Catalysis : Add acetic anhydride as a dehydrating agent to enhance imine formation.

- Purification : Employ gradient recrystallization (methanol/acetone) to isolate high-purity product.

Yield improvements from 47% to >60% have been reported by adjusting these parameters .

Basic: What safety precautions are recommended when handling this compound in experimental procedures?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Collect solid material with a damp cloth; avoid dry sweeping to prevent dust dispersion.

- Waste Disposal : Segregate as halogenated organic waste for incineration.

General protocols for handling hazardous solids (e.g., avoiding skin contact, no eating/drinking in labs) apply .

Advanced: What are the potential sources of data contradiction when analyzing the reactivity of this compound under varying catalytic conditions?

Contradictions may arise from:

- Impurities : Residual aniline or solvents (e.g., acetone) can alter reaction kinetics.

- Moisture Sensitivity : Hydrolysis of the imine bond in aqueous conditions reduces efficacy.

- Catalyst Interactions : Strong acids or bases may degrade the triene system, leading to inconsistent results.

- Photodegradation : Prolonged light exposure generates radicals, causing side reactions.

Controlled experiments under inert atmospheres (N₂/Ar) and rigorous drying of reagents mitigate these issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.